Cefazolin Impurity C

Vue d'ensemble

Description

Méthodes De Préparation

La préparation de l'acide 7-[1-(1H)-tétrazolylacétamido]désacétoxycéphalosporanique implique plusieurs voies synthétiques et conditions réactionnelles. . Les méthodes de production industrielle peuvent varier, mais elles impliquent généralement des conditions réactionnelles contrôlées pour garantir la pureté et la stabilité du produit final.

Analyse Des Réactions Chimiques

L'acide 7-[1-(1H)-tétrazolylacétamido]désacétoxycéphalosporanique subit divers types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.

Réduction : Des réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs courants.

Substitution : Le groupe tétrazolylacétamido peut participer à des réactions de substitution avec divers réactifs.

Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

L'acide 7-[1-(1H)-tétrazolylacétamido]désacétoxycéphalosporanique a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme étalon de référence en chimie analytique pour étudier les propriétés et le comportement des antibiotiques céphalosporines.

Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les molécules biologiques.

Médecine : Étudié comme impureté potentielle dans les formulations pharmaceutiques, en particulier dans le contexte de la production d'antibiotiques.

Mécanisme d'action

Le mécanisme d'action de l'acide 7-[1-(1H)-tétrazolylacétamido]désacétoxycéphalosporanique implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des enzymes bactériennes et en inhibant leur activité, perturbant ainsi la synthèse de la paroi cellulaire bactérienne. Ce mécanisme est similaire à celui d'autres antibiotiques céphalosporines, qui ciblent les protéines de liaison à la pénicilline et interfèrent avec la réticulation des peptidoglycanes dans les parois cellulaires bactériennes .

Applications De Recherche Scientifique

Toxicity Assessments

Recent studies have focused on the toxicological impact of various cefazolin impurities, including Impurity C. Research utilizing zebrafish models has demonstrated that certain structural components within these impurities correlate with specific toxic effects:

- Embryonic Development : Studies indicate that certain impurities can lead to teratogenic effects, including deformities in embryonic development. For instance, the structure-toxicity relationship revealed that specific functional groups within impurities could induce cardiac and neurobehavioral toxicity in zebrafish larvae .

- Cardiotoxicity : The cardiotoxic effects observed with cefazolin impurities are particularly concerning. Impurity G (7-aminocephalosporanic acid) exhibited significant cardiac toxicity, leading to atrioventricular conduction blocks in experimental models .

The analytical techniques employed to identify and quantify cefazolin impurities include:

- High-Performance Liquid Chromatography (HPLC) : This method is essential for separating and characterizing the various degradation products and impurities present in cefazolin formulations. Studies have successfully isolated unknown impurities using gradient reversed-phase HPLC coupled with mass spectrometry (LC-MS/MS) to elucidate their structures .

- Mass Spectrometry : LC-MS/MS provides detailed fragmentation patterns that aid in identifying the molecular structure of impurities. For example, specific mass spectral fragments corresponding to degradation pathways have been documented, enhancing our understanding of how these impurities form during storage or processing .

Table 2: Analytical Techniques for Cefazolin Impurities

| Technique | Purpose |

|---|---|

| HPLC | Separation and quantification |

| LC-MS/MS | Structural elucidation |

| Nuclear Magnetic Resonance (NMR) | Confirmation of molecular structure |

Case Studies

Several case studies have provided insights into the implications of cefazolin impurities:

- Case Study 1 : A study assessed the embryotoxic effects of cefazolin sodium impurities using zebrafish embryos. It was found that exposure to impurity F resulted in significant developmental abnormalities compared to controls .

- Case Study 2 : Another research effort focused on the degradation pathways leading to impurity formation in cefazolin sodium. The study utilized HPLC and LC-MS/MS to track the stability of cefazolin under various conditions, revealing critical insights into how environmental factors influence impurity levels .

Regulatory Considerations

The presence of impurities like Cefazolin Impurity C raises important regulatory questions regarding drug safety standards. Regulatory agencies require comprehensive impurity profiling as part of quality control measures to ensure patient safety.

Mécanisme D'action

The mechanism of action of 7-[1-(1H)-Tetrazolylacetamido]desacetoxycephalosporanic Acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to bacterial enzymes and inhibiting their activity, thereby disrupting bacterial cell wall synthesis. This mechanism is similar to that of other cephalosporin antibiotics, which target penicillin-binding proteins and interfere with peptidoglycan cross-linking in bacterial cell walls .

Comparaison Avec Des Composés Similaires

L'acide 7-[1-(1H)-tétrazolylacétamido]désacétoxycéphalosporanique peut être comparé à d'autres composés similaires, tels que :

Céfazoline : Un antibiotique céphalosporine largement utilisé avec une structure de base similaire mais des substituants différents.

Céfuroxime : Un autre antibiotique céphalosporine avec un spectre d'activité et une structure chimique différents.

Ceftriaxone : Connu pour son activité à large spectre et ses propriétés pharmacocinétiques différentes.

L'unicité de l'acide 7-[1-(1H)-tétrazolylacétamido]désacétoxycéphalosporanique réside dans son groupe tétrazolylacétamido spécifique, qui peut conférer des propriétés chimiques et biologiques distinctes par rapport à d'autres céphalosporines .

Activité Biologique

Cefazolin, a first-generation cephalosporin antibiotic, is primarily known for its effectiveness against a broad spectrum of gram-positive and some gram-negative bacteria. However, the presence of impurities, particularly Cefazolin Impurity C, raises important questions regarding its biological activity and safety profile. This article delves into the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Overview of Cefazolin and Its Impurities

Cefazolin is widely used in clinical settings for treating various bacterial infections. It functions by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs) within the bacterial cell wall . Despite its efficacy, the presence of degradation products and impurities can influence its pharmacological properties and safety.

Impurity Characterization

This compound is one of several degradation products that can arise from the chemical instability of cefazolin under certain conditions. Research indicates that impurities can impact the drug's safety and efficacy. For example, a study identified several degradation impurities in cefazolin sodium using high-performance liquid chromatography (HPLC), including Impurity C .

Anti-inflammatory Effects

Recent studies have demonstrated that cefazolin exhibits anti-inflammatory properties. In vitro experiments showed that cefazolin could reduce the proliferation of peripheral blood mononuclear cells (PBMCs) when stimulated by various interleukins (IL-2, IL-4, IL-15) . Notably, it inhibited the production of pro-inflammatory cytokines such as IFN-γ, IL-17, and TNF-α. This suggests that cefazolin may modulate immune responses beyond its antibacterial action.

Toxicity Studies

A significant aspect of understanding this compound involves assessing its toxicity. A study conducted on zebrafish embryos evaluated the embryotoxicity and developmental effects of multiple cefazolin impurities, including Impurity C. The results indicated varying degrees of toxicity among different impurities, with some showing significant effects on embryo development and motor function .

Case Studies

Case Study 1: Complicated Urinary Tract Infections (cUTIs)

In a clinical setting, cefazolin was reported as an effective treatment for cUTIs caused by susceptible strains of Escherichia coli. The case highlighted the importance of accurately reporting cefazolin susceptibility to guide treatment decisions effectively .

Case Study 2: Systemic Infections

Another case documented the successful use of cefazolin in treating systemic infections due to Klebsiella pneumoniae. The patient's response to treatment was monitored closely to evaluate the drug's efficacy against this pathogen .

Data Tables

The following table summarizes key findings related to the biological activity and toxicity of this compound:

| Parameter | Cefazolin | This compound |

|---|---|---|

| Mechanism of Action | Inhibition of cell wall synthesis | Potential modulation of immune response |

| Toxicity Level | Low | Moderate (based on zebrafish studies) |

| Efficacy against Gram-positive | High | Unknown |

| Efficacy against Gram-negative | Moderate | Unknown |

| Anti-inflammatory Activity | Present | Unknown |

Propriétés

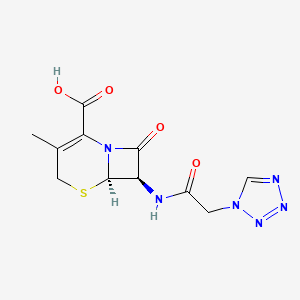

IUPAC Name |

(6R,7R)-3-methyl-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N6O4S/c1-5-3-22-10-7(9(19)17(10)8(5)11(20)21)13-6(18)2-16-4-12-14-15-16/h4,7,10H,2-3H2,1H3,(H,13,18)(H,20,21)/t7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGYURGWZOSQCFG-GMSGAONNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)CN3C=NN=N3)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CN3C=NN=N3)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56842-77-4 | |

| Record name | (6R,7R)-7-(2-(1H-Tetrazol-1-yl)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056842774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEFAZOLIN 3-METHYL ANALOG | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PGB16683CG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.